molecular formula C19H22ClN3O3S B235566 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide

Katalognummer B235566
Molekulargewicht: 407.9 g/mol
InChI-Schlüssel: BFMHBZJNHUBUGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide is a chemical compound commonly known as TAK-659. It is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK) and has shown potential as a treatment for various autoimmune diseases and cancers.

Wirkmechanismus

TAK-659 selectively inhibits N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide by binding to its active site. N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide is involved in the downstream signaling pathway of the B-cell receptor, which plays a crucial role in B-cell activation and proliferation. Inhibition of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide by TAK-659 results in the suppression of B-cell receptor signaling, leading to the inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to have significant biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the proliferation of B-cells and induce apoptosis in B-cell lymphoma cells. TAK-659 has also been shown to reduce the production of inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments. It is a selective inhibitor of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide, making it a useful tool for studying the role of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide in various diseases. TAK-659 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, TAK-659 has some limitations, including its potential for off-target effects and the need for further optimization to improve its potency and selectivity.

Zukünftige Richtungen

There are several future directions for the study of TAK-659. One area of research is the development of TAK-659 as a treatment for autoimmune diseases and cancers. Clinical trials are currently ongoing to evaluate the safety and efficacy of TAK-659 in patients with these diseases. Another area of research is the optimization of TAK-659 to improve its potency and selectivity. This could involve the development of new analogs or the optimization of the current synthesis method. Finally, the study of the downstream signaling pathways of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide could provide new insights into the role of N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide in various diseases and lead to the development of new therapeutic targets.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 4-methylbenzenesulfonyl chloride to form 4-chloro-3-nitrobenzenesulfonic acid. The resulting product is then reacted with 4-acetylpiperazine to form N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-nitrobenzenesulfonamide. Finally, the nitro group is reduced to an amino group, resulting in the formation of TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has shown potential as a treatment for various autoimmune diseases and cancers. It has been studied for its ability to inhibit N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide, a crucial enzyme involved in B-cell receptor signaling. N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide plays a critical role in the development and activation of B-cells, which are involved in various autoimmune diseases and cancers. TAK-659 has been shown to inhibit B-cell activation and proliferation, making it a promising therapeutic target for these diseases.

Eigenschaften

Produktname

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide

Molekularformel

C19H22ClN3O3S

Molekulargewicht

407.9 g/mol

IUPAC-Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H22ClN3O3S/c1-14-6-8-16(9-7-14)27(25,26)21-18-5-3-4-17(20)19(18)23-12-10-22(11-13-23)15(2)24/h3-9,21H,10-13H2,1-2H3

InChI-Schlüssel

BFMHBZJNHUBUGD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCN(CC3)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.